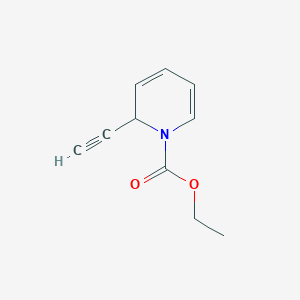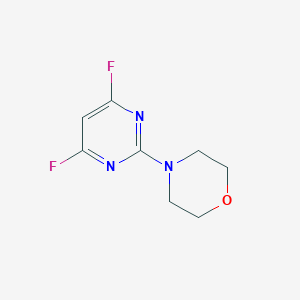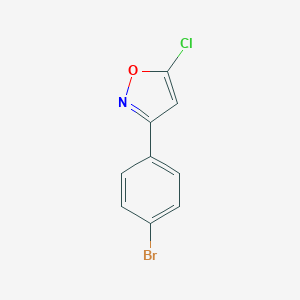
3-(4-Bromophenyl)-5-chloro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-chloro-1,2-oxazole is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound belongs to the class of oxazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole have been studied extensively. This compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Bromophenyl)-5-chloro-1,2-oxazole in lab experiments include its unique properties and potential applications in various fields of research. However, there are also limitations to its use, such as its low solubility in water and potential toxicity at high doses. Therefore, careful consideration should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the research of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-5-chloro-1,2-oxazole is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities. Its mechanism of action is not fully understood, but it is believed to act through several pathways. The biochemical and physiological effects of this compound have been studied extensively, and it has shown potential in various fields of research. However, careful consideration should be taken when using this compound in lab experiments, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole can be achieved through various methods, including cyclization of 4-bromo-2-chlorobenzoyl isothiocyanate with glycine, reaction of 4-bromo-2-chlorobenzoic acid with oxalyl chloride followed by reaction with glycine, and reaction of 4-bromo-2-chlorobenzoyl chloride with glycine. The yield of the synthesis method varies depending on the reaction conditions and the purity of the reagents.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-5-chloro-1,2-oxazole has been widely used in scientific research for its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of amyloid beta plaques.
Propriétés
Numéro CAS |
192432-78-3 |
|---|---|
Nom du produit |
3-(4-Bromophenyl)-5-chloro-1,2-oxazole |
Formule moléculaire |
C9H5BrClNO |
Poids moléculaire |
258.5 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-chloro-1,2-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H |
Clé InChI |
PFWSLFIOHIDIAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)Br |
SMILES canonique |
C1=CC(=CC=C1C2=NOC(=C2)Cl)Br |
Synonymes |
3-(4-BROMOPHENYL)-5-CHLOROISOXAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



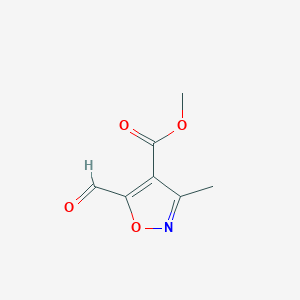
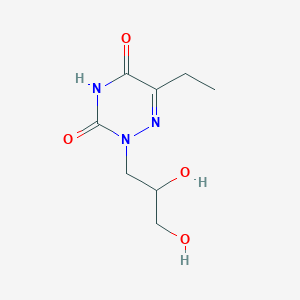
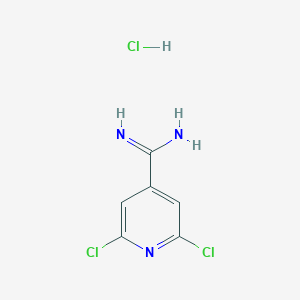

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)




![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
